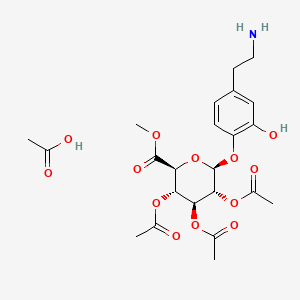
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate is a complex biochemical compound with the molecular formula C23H31NO13 and a molecular weight of 529.49 . This compound is primarily used in proteomics research and has applications in various fields such as neurology, biochemistry, and pharmacology .
Métodos De Preparación
The synthesis of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves multiple steps. The starting material, dopamine, undergoes a series of chemical reactions to introduce the glucopyranosiduronic acid moiety and the triacetate groups. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the dopamine molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves its interaction with dopamine receptors in the brain. The compound acts as a metabolite of dopamine, influencing the signaling pathways associated with neurotransmission. It targets specific molecular pathways, including the dopaminergic system, which plays a crucial role in regulating mood, cognition, and motor functions .
Comparación Con Compuestos Similares
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can be compared with other similar compounds such as:
Dopamine: The parent compound, which is a neurotransmitter involved in various physiological processes.
Dopamine Glucuronide: A metabolite of dopamine that is conjugated with glucuronic acid.
Dopamine Sulfate: Another metabolite of dopamine that is conjugated with sulfate groups.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with dopamine receptors and its use in advanced biochemical research .
Propiedades
Fórmula molecular |
C23H31NO13 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
acetic acid;methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C21H27NO11.C2H4O2/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(27)28-4)32-15-6-5-13(7-8-22)9-14(15)26;1-2(3)4/h5-6,9,16-19,21,26H,7-8,22H2,1-4H3;1H3,(H,3,4)/t16-,17-,18-,19+,21+;/m0./s1 |
Clave InChI |
FZKDCGQVFXCTFK-REJVXUJSSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)O.CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















